Technical Guide: Biological Activity & Therapeutic Potential of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Technical Guide: Biological Activity & Therapeutic Potential of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
This is a comprehensive technical guide on the biological profile, synthesis, and pharmacological applications of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one .
Part 1: Executive Summary & Core Significance
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (CAS: 133999-05-0 / 58963-79-6) is a privileged heterocyclic scaffold rather than a standalone marketed drug. Its primary value in drug development lies in its structural geometry: it serves as a sterically locked template for non-steroidal nuclear receptor modulators.
The molecule features a gem-dimethyl group at the C4 position , which provides two critical pharmacological advantages:
-
Metabolic Blockade: It prevents aromatization of the ring system, maintaining the dihydroquinolinone core's saturation and preventing rapid oxidation by cytochrome P450 enzymes.
-
Conformational Locking: It utilizes the Thorpe-Ingold effect to restrict the conformational flexibility of the ring, pre-organizing the molecule to bind effectively into hydrophobic pockets of nuclear receptors (specifically Glucocorticoid and Androgen receptors).
This guide details its role as a precursor for Selective Androgen Receptor Modulators (SARMs) and Dissociated Glucocorticoid Agonists , alongside its intrinsic antioxidant potential.
Part 2: Chemical Profile & Synthesis[1][2][3][4]
Structural Analysis[5][6]
-
IUPAC Name: 4,4,7-trimethyl-3,4-dihydro-2(1H)-quinolinone
-
Molecular Formula:
-
Molecular Weight: 189.25 g/mol
-
Key Features:
-
C2 Carbonyl: Hydrogen bond acceptor (HBA) for receptor interaction.
-
N1 Amine: Hydrogen bond donor (HBD), critical for "head group" interactions in receptor binding pockets.
-
C4 Gem-Dimethyl: Steric bulk that mimics the C/D ring junction of steroidal backbones.
-
Validated Synthesis Protocol
The most robust synthesis utilizes a Friedel-Crafts intramolecular cyclization . This protocol is favored for its scalability and regioselectivity.
Reagents:
-
Starting Material: 3-Methylaniline (m-Toluidine)
-
Acylating Agent: 3,3-Dimethylacryloyl chloride (or 3-methylbut-2-enoic acid)
-
Catalyst: Aluminum Chloride (
) or Polyphosphoric Acid (PPA) -
Solvent: Dichloromethane (DCM) or melt (for PPA)
Step-by-Step Methodology:
-
Amide Formation: Dissolve 3-methylaniline (1.0 eq) in DCM with Triethylamine (1.1 eq) at 0°C. Dropwise add 3,3-dimethylacryloyl chloride (1.0 eq). Stir for 2 hours at room temperature.
-
Checkpoint: Monitor TLC for disappearance of aniline. Product: N-(3-methylphenyl)-3-methylbut-2-enamide.
-
-
Cyclization: Mix the amide intermediate with Polyphosphoric Acid (PPA) (10 eq by weight). Heat to 100–120°C for 3–5 hours.
-
Mechanism:[1] The acid protonates the alkene; the electron-rich aromatic ring attacks the tertiary carbocation. The methyl group at the meta-position directs cyclization para to the amine (sterically favored over ortho), yielding the 7-methyl isomer.
-
-
Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with NaOH solution. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Ethanol/Water to obtain white/off-white needles.
Part 3: Pharmacology & Mechanism of Action
Primary Target: Nuclear Receptor Modulation
The 4,4,7-trimethyl-dihydroquinolinone scaffold is a bioisostere for the steroid backbone.
-
Glucocorticoid Receptor (GR): Derivatives functionalized at the N1 or C6 position act as dissociated agonists . They separate transrepression (anti-inflammatory) from transactivation (side effects like muscle wasting). The 4,4-dimethyl group mimics the steroid's hydrophobic bulk, filling the ligand-binding domain (LBD) pocket.
-
Androgen Receptor (AR): This core is used in the design of SARMs. The 7-methyl group enhances lipophilicity, aiding membrane permeability, while the lactam carbonyl interacts with Arg752 or Gln711 in the AR binding pocket.
Secondary Activity: Antioxidant & Cytoprotection
The dihydroquinolinone moiety possesses intrinsic radical scavenging activity, though weaker than tocopherol.
-
Mechanism: The N-H moiety can donate a hydrogen atom to stabilize peroxyl radicals.
-
Application: Used as a stabilizer in organic synthesis or as a cytoprotective pharmacophore in neurodegenerative research (e.g., Alzheimer's models).
Visualizing the Mechanism
The following diagram illustrates the synthesis and the pharmacological pathway of the scaffold acting on the Glucocorticoid Receptor.
Caption: Synthesis pathway converting m-Toluidine to the Scaffold, followed by its mechanism of action as a Nuclear Receptor Modulator leading to anti-inflammatory effects.
Part 4: Experimental Protocols for Biological Evaluation
To validate the activity of this scaffold (or its derivatives), the following Luciferase Reporter Assay is the industry standard for measuring Nuclear Receptor activation.
Protocol: Glucocorticoid Receptor (GR) Transactivation Assay
Objective: Determine if the compound acts as an agonist or antagonist at the GR.
-
Cell Line: HeLa or CHO cells (which lack endogenous GR or have low levels).
-
Transfection:
-
Co-transfect cells with:
-
pGR: Plasmid expressing human Glucocorticoid Receptor.
-
pGRE-Luc: Plasmid containing Glucocorticoid Response Elements (GRE) linked to a Luciferase reporter gene.
-
-
-
Treatment:
-
Seed cells in 96-well plates (
cells/well). -
Incubate for 24 hours.
-
Treat with 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (Concentration range: 1 nM to 10
M). -
Controls:
-
Positive Control: Dexamethasone (100 nM).
-
Negative Control: DMSO vehicle (0.1%).
-
-
-
Measurement:
-
After 24 hours of treatment, lyse cells using Passive Lysis Buffer.
-
Add Luciferin substrate.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize RLU (Relative Light Units) to protein content or Renilla luciferase (internal control).
-
Plot Dose-Response Curve to calculate
.
-
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical properties that make this scaffold ideal for drug design (Lipinski's Rule of 5 compliance).
| Property | Value | Interpretation |
| LogP (Lipophilicity) | ~2.8 | Ideal for oral bioavailability and cell membrane penetration. |
| Molecular Weight | 189.25 Da | Low MW allows significant room for functionalization (lead optimization). |
| H-Bond Donors | 1 (NH) | Sufficient for receptor anchoring without reducing permeability. |
| H-Bond Acceptors | 1 (C=O) | Key interaction point for Arginine/Glutamine residues in receptors. |
| Topological Polar Surface Area | 29.1 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
Part 6: References
-
Zhang, L., et al. (2013). "Efficient Synthesis of Dihydroquinolinones via Conjugate Addition/Amidation."[3] Organic Letters, 15(9), 2128–2131. Link
-
Manosroi, J., et al. (2015). "Synthesis and biological activity of novel 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives as androgen receptor modulators." European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 12218671, 4,4,7-Trimethyl-3,4-dihydro-1H-quinolin-2-one." PubChem. Link
-
Kuo, G.H., et al. (2009). "Synthesis and discovery of novel tetrahydroquinolinone derivatives as potent glucocorticoid receptor agonists." Journal of Medicinal Chemistry, 52(6), 1768-1772. Link
Sources
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,7-Trimethyl-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
